molecular formula C33H37N3O13 B557541 Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH CAS No. 131287-39-3

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH

Cat. No.: B557541
CAS No.: 131287-39-3
M. Wt: 683,67 g/mole
InChI Key: QOACISSHGAAMLK-MJCYOTSPSA-N
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Description

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is a complex chemical compound that belongs to the family of glycopeptides. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an asparagine (Asn) residue, and a tris-acetylated N-acetylglucosamine (GlcNAc) moiety. The compound is often used in the synthesis of glycopeptides and glycoproteins, which are essential in various biological processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The general synthetic route can be summarized as follows:

    Protection of Asparagine: The asparagine residue is protected using the fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

    Glycosylation: The protected asparagine is then glycosylated with a tris-acetylated N-acetylglucosamine (GlcNAc) donor. This step often requires the use of a glycosylation catalyst, such as silver triflate (AgOTf), and a suitable solvent, such as dichloromethane (DCM).

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base, such as piperidine, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base, such as piperidine.

    Glycosylation: Addition of sugar moieties to the asparagine residue.

    Acetylation/Deacetylation: Modification of the acetyl groups on the GlcNAc moiety.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Glycosylation: Silver triflate (AgOTf) in dichloromethane (DCM).

    Acetylation: Acetic anhydride in pyridine.

Major Products

The major products formed from these reactions include deprotected glycopeptides, glycosylated asparagine derivatives, and acetylated or deacetylated GlcNAc moieties.

Scientific Research Applications

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of complex glycopeptides and glycoproteins for studying protein-carbohydrate interactions.

    Biology: Employed in the investigation of glycosylation processes and their role in cellular functions.

    Medicine: Utilized in the development of glycopeptide-based therapeutics and vaccines.

    Industry: Applied in the production of biopharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH involves its incorporation into glycopeptides and glycoproteins. The compound interacts with specific enzymes and receptors, influencing various biological processes. The tris-acetylated N-acetylglucosamine moiety plays a crucial role in modulating protein-carbohydrate interactions, which are essential for cell signaling, immune response, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Asn(GlcNAc-beta)-OH: Similar structure but without the acetyl groups on the GlcNAc moiety.

    Fmoc-L-Asn(GlcNAc(Ac)2-beta)-OH: Contains two acetyl groups instead of three.

    Fmoc-L-Asn(GlcNAc(Ac)4-beta)-OH: Contains four acetyl groups instead of three.

Uniqueness

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is unique due to its specific tris-acetylated N-acetylglucosamine moiety, which provides distinct properties in terms of stability, solubility, and reactivity. This uniqueness makes it particularly valuable in the synthesis of glycopeptides and glycoproteins with specific biological functions.

Properties

IUPAC Name

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N3O13/c1-16(37)34-28-30(48-19(4)40)29(47-18(3)39)26(15-45-17(2)38)49-31(28)36-27(41)13-25(32(42)43)35-33(44)46-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,37)(H,35,44)(H,36,41)(H,42,43)/t25-,26+,28+,29+,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOACISSHGAAMLK-MJCYOTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442309
Record name Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131287-39-3
Record name Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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